molecular formula C17H15ClF3N3O2 B2895056 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932972-39-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2895056
CAS RN: 932972-39-9
M. Wt: 385.77
InChI Key: VPLZJXWCGMAHSV-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthetic Approaches The study of amide derivatives, including compounds with structures similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, reveals insights into their spatial orientations and potential for forming complex molecular assemblies. For example, research by Kalita and Baruah (2010) explored the self-assembly of stretched amide salts through weak interactions, forming channel-like structures with varied geometries (Kalita & Baruah, 2010). Additionally, the structural aspects and properties of salt and inclusion compounds of amide-containing derivatives have been studied, highlighting their potential for forming gels and crystalline salts upon treatment with mineral acids, and their applications in enhancing fluorescence emission (Karmakar, Sarma, & Baruah, 2007).

Biological Activity Evaluation Synthetic efforts to explore the biological activities of similar amide derivatives have been conducted. For instance, Debnath and Ganguly (2015) synthesized and evaluated a series of amide derivatives for their antimicrobial properties, identifying compounds with significant antibacterial and antifungal activities (Debnath & Ganguly, 2015). Furthermore, Mphahlele, Mmonwa, and Choong (2017) prepared novel acetamide derivatives and assessed their in vitro antiplasmodial properties, offering insights into their potential therapeutic applications (Mphahlele, Mmonwa, & Choong, 2017).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-12-6-5-11(17(19,20)21)8-14(12)22-15(25)9-24-16(26)7-10-3-1-2-4-13(10)23-24/h5-8H,1-4,9H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLZJXWCGMAHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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